

Technical Guide: N-Boc-2-aminomethylpyridine (CAS 134807-28-6) - Synthesis and Properties

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Compound of Interest

Compound Name: 2-(N-Boc-aminomethyl)-4-methylpyridine

Cat. No.: B580865

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Boc-2-aminomethylpyridine (CAS 134807-28-6), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document details a standard synthesis protocol, summarizes its physicochemical properties, and discusses the toxicological relevance of the carbamate moiety, including its mechanism of action as a cholinesterase inhibitor. Experimental procedures for synthesis and characterization are provided to support practical application in a research and development setting.

Introduction

N-Boc-2-aminomethylpyridine, also known as tert-butyl (pyridin-2-ylmethyl)carbamate, is a derivative of 2-aminomethylpyridine where the primary amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is fundamental in multi-step syntheses, preventing the nucleophilic amine from reacting prematurely while modifications are made to other parts of the molecule. Its structure, featuring a pyridine ring, makes it a valuable intermediate for introducing the 2-picolyl moiety into complex target molecules, particularly in the development of novel pharmaceutical agents.[2] The stability of the Boc group under various conditions, coupled with its straightforward removal under mild acidic conditions, makes N-Boc-2-aminomethylpyridine a versatile and widely used synthetic intermediate.[3]

Physicochemical and Spectroscopic Properties

The properties of N-Boc-2-aminomethylpyridine are well-documented, making it a reliable reagent in synthesis planning. Quantitative data are summarized in the tables below.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	134807-28-6	[1][4]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₂	[1][5][4]
Molecular Weight	208.26 g/mol	[1][5][4]
Density	1.0699 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.5020	[1]
Boiling Point	130 °C at 0.5 mmHg	
Flash Point	> 110 °C (> 230 °F) - closed cup	[1]
Appearance	Colorless to slightly yellow liquid	[6]
Solubility	Soluble in organic solvents like Methanol, Acetonitrile, Dichloromethane.	[7][8]

Table 2: Computed Properties and Identifiers

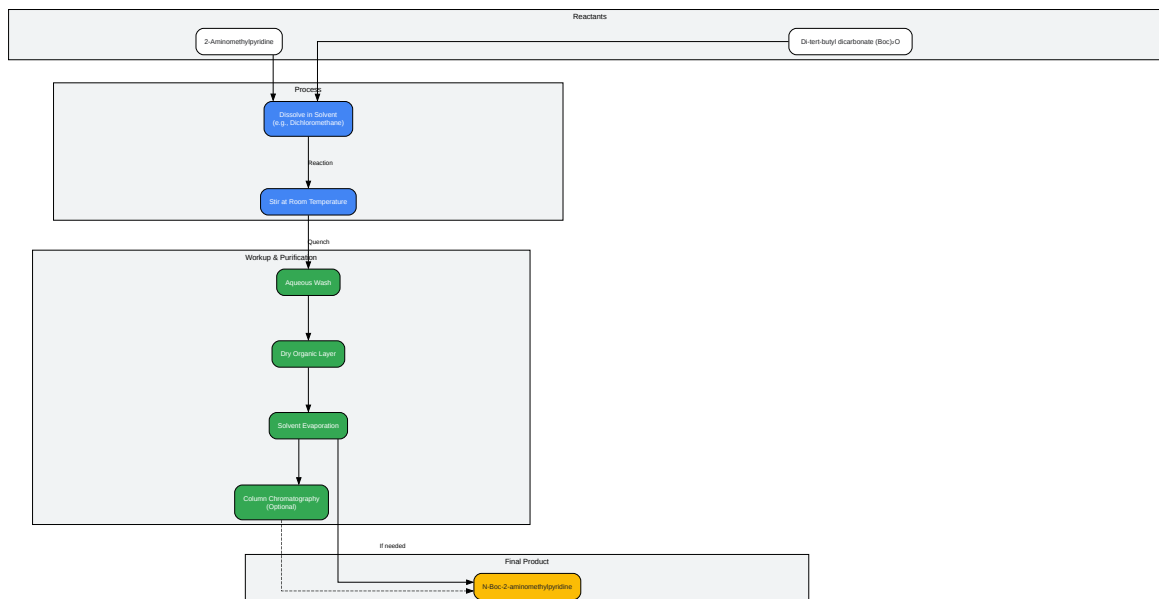
Identifier	Value	Reference(s)
IUPAC Name	tert-butyl N-(pyridin-2-ylmethyl)carbamate	[5]
InChI Key	RKVWMMAKYQABGS-UHFFFAOYSA-N	[1][5]
SMILES	<chem>CC(C)(C)OC(=O)NCc1ccccn1</chem>	[1]
XLogP3	1.4	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	4	[5]

Synthesis and Experimental Protocols

The most common and straightforward synthesis of N-Boc-2-aminomethylpyridine involves the reaction of 2-aminomethylpyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for introducing the Boc protecting group onto a primary amine.

Synthesis Workflow

The synthesis is a one-step protection reaction. The workflow is designed to ensure the selective acylation of the primary amine.



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Caption: General workflow for the synthesis of N-Boc-2-aminomethylpyridine.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure for the N-tert-butoxycarbonylation of 2-aminomethylpyridine.

Materials:

- 2-Aminomethylpyridine (1.0 equiv)
- Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 2-aminomethylpyridine (1.0 equiv) in anhydrous dichloromethane.
- To this stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.
- Allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution and transfer the mixture to a separatory funnel.
- Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and then with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

Experimental Protocol: Characterization

The identity and purity of the synthesized N-Boc-2-aminomethylpyridine can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the product in ~0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent in a 5 mm NMR tube.

- ¹H NMR Analysis: Acquire the proton NMR spectrum. Expect signals corresponding to the Boc group (a singlet around 1.4-1.5 ppm, 9H), the methylene protons (-CH₂-) adjacent to the amine (a doublet around 4.5 ppm, 2H), and the aromatic protons of the pyridine ring (multiplets between 7.0 and 8.5 ppm, 4H).
- ¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the presence of all 11 carbon atoms, including the characteristic carbonyl of the Boc group (~156 ppm) and the quaternary and CH carbons of the Boc group (~80 ppm and ~28 ppm, respectively).

Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- Analysis: Use Electrospray Ionization (ESI) in positive ion mode. The expected molecular ion peak [M+H]⁺ would be at m/z 209.13.

Biological Activity and Signaling Pathways

While N-Boc-2-aminomethylpyridine is primarily a synthetic intermediate, the carbamate functional group is a well-known pharmacophore present in numerous biologically active compounds. The most prominent mechanism of action for many simple carbamates is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.

General Mechanism of Acetylcholinesterase Inhibition by Carbamates

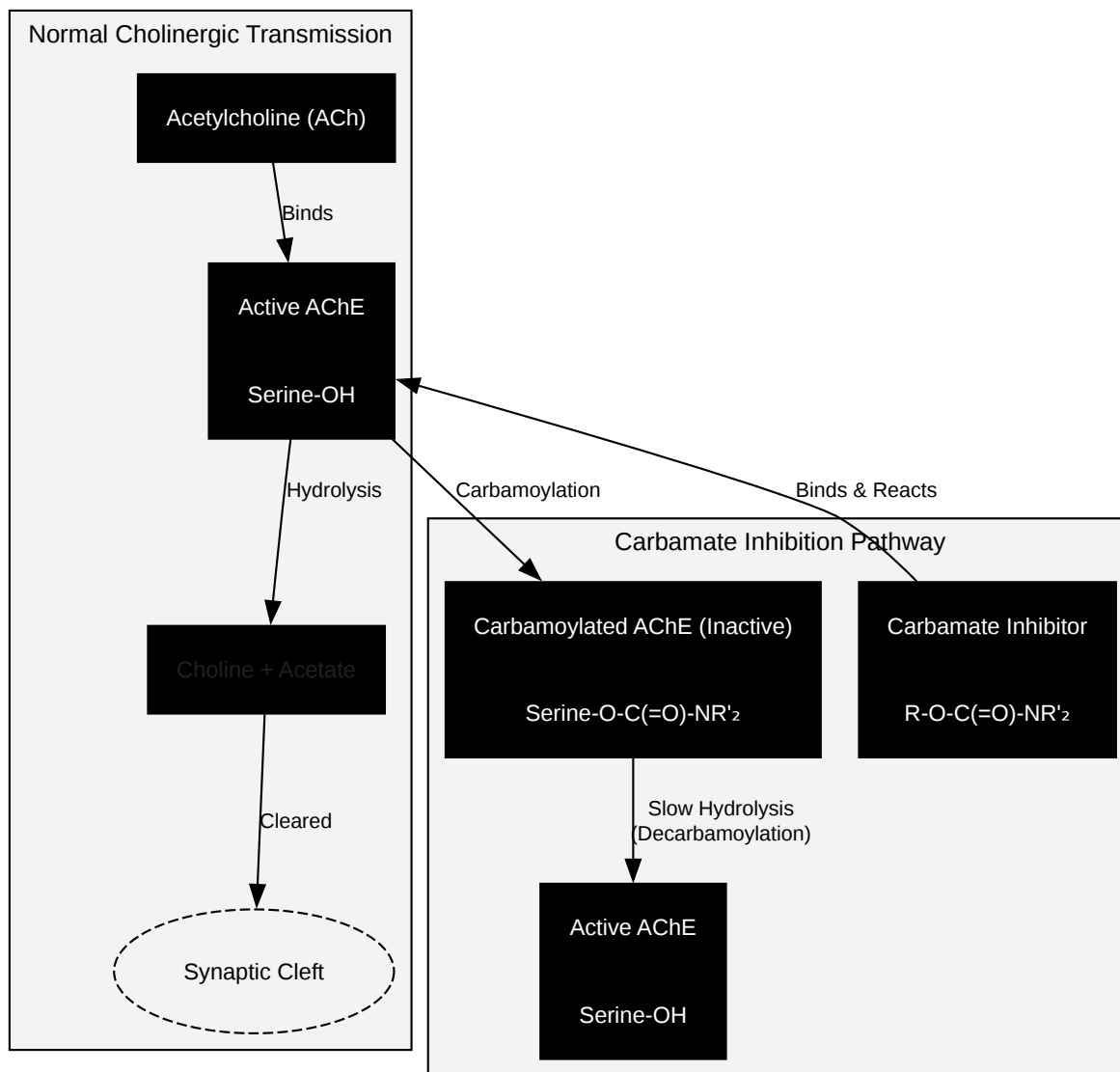
Carbamates act as "pseudo-irreversible" or slowly reversible inhibitors of AChE.^{[1][9]} The inhibition process involves the carbamoylation of a critical serine residue within the enzyme's active site. This prevents the enzyme from hydrolyzing its natural substrate, acetylcholine (ACh), leading to an accumulation of ACh at the synapse and subsequent overstimulation of cholinergic receptors.^[10]

The process can be described in two main steps:

- Binding and Carbamoylation: The carbamate inhibitor binds to the AChE active site. The serine hydroxyl group performs a nucleophilic attack on the carbamate's carbonyl carbon.

This forms a transient tetrahedral intermediate, which then resolves to release the alcohol portion of the carbamate and leaves a carbamoylated, inactive enzyme.[11]

- **Slow Decarbamylation (Hydrolysis):** The carbamoyl-enzyme complex is much more stable than the acetyl-enzyme complex formed with acetylcholine. It undergoes hydrolysis very slowly, regenerating the active enzyme over a period ranging from minutes to hours.[10] This slow regeneration is why the inhibition is considered pseudo-irreversible.



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Caption: Mechanism of acetylcholinesterase (AChE) inhibition by carbamates.

Role in Drug Development

N-Boc-2-aminomethylpyridine serves as a crucial precursor in the synthesis of more complex molecules with therapeutic potential. After its incorporation into a larger scaffold, the Boc group is typically removed to free the primary amine, which can then be used for further functionalization, such as forming amides, secondary amines, or other key pharmacophoric groups.[2] Derivatives of aminopyridines are explored as inhibitors for various biological targets, including enzymes like dipeptidyl peptidase-4 (DPP-4) and as antifungal or antiprotozoal agents.[2]

Safety and Handling

N-Boc-2-aminomethylpyridine is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause an allergic skin reaction and respiratory irritation.[5]

- **Personal Protective Equipment (PPE):** Use of chemical safety goggles, gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
- **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated area.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-Boc-2-aminomethylpyridine (CAS 134807-28-6) is an indispensable building block for organic and medicinal chemists. Its well-defined properties and straightforward synthesis make it a reliable component in complex synthetic routes. While the compound itself is not marketed for direct biological activity, the carbamate moiety it contains is associated with a significant toxicological profile, primarily through the inhibition of acetylcholinesterase. Understanding the synthesis, properties, and potential biological implications of this intermediate is crucial for its effective and safe application in drug discovery and development.

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